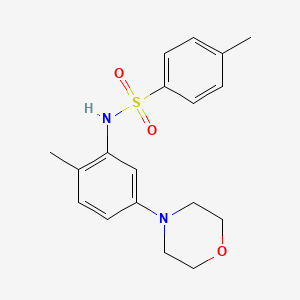
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide, also known as Methylthioninium chloride or Methylene Blue, is a synthetic organic compound that has been used for various purposes in scientific research. It is a dye that has been used in histology, microbiology, and parasitology for staining purposes. In recent years, it has gained attention for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of Methylene Blue in the treatment of neurodegenerative diseases is not fully understood. However, it is believed to work by increasing mitochondrial function and reducing oxidative stress. It has also been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
Methylene Blue has been shown to have a number of biochemical and physiological effects. It has been shown to increase mitochondrial function and reduce oxidative stress in cells. In addition, it has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are characteristic of Alzheimer's disease. Methylene Blue has also been shown to have an effect on the cardiovascular system, causing vasodilation and reducing blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene Blue has a number of advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, there are some limitations to its use. Methylene Blue can be toxic at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are a number of future directions for the use of Methylene Blue in scientific research. It is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it is being investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Finally, it is being investigated for its potential use as a diagnostic tool, as it has been shown to bind to certain proteins that are characteristic of certain diseases.
Synthesemethoden
Methylene Blue can be synthesized through a series of chemical reactions. The starting material is N,N-dimethylaniline, which is reacted with nitrous acid to form N,N-dimethyl-4-nitrosoaniline. This compound is then reduced with zinc dust to form N,N-dimethyl-4-aminophenol. The final step involves the reaction of N,N-dimethyl-4-aminophenol with 4-methylbenzenesulfonyl chloride to form Methylene Blue.
Wissenschaftliche Forschungsanwendungen
Methylene Blue has been used in a variety of scientific research applications. It has been used as a dye in histology, microbiology, and parasitology for staining purposes. In addition, it has been used as an indicator in redox titrations. More recently, Methylene Blue has gained attention for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-3-7-17(8-4-14)24(21,22)19-18-13-16(6-5-15(18)2)20-9-11-23-12-10-20/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHNGOUFWOXGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-phenylglycinamide](/img/structure/B6638592.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B6638605.png)


![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)
![Methyl 4-[(2,5-dimethylphenyl)sulfonylamino]-1,5-dimethylpyrazole-3-carboxylate](/img/structure/B6638621.png)
![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)

![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)